(R)-3-Amino-5-hexynoic acid hydrochloride

Vue d'ensemble

Description

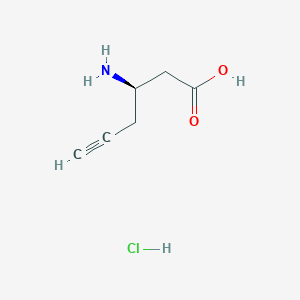

®-3-Amino-5-hexynoic acid hydrochloride is a chiral amino acid derivative with a unique structure featuring an amino group and an alkyne group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-5-hexynoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-hydroxy-5-hexynoic acid.

Amination: The hydroxyl group is converted to an amino group through an amination reaction. This can be achieved using reagents like ammonia or amines under specific conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amino acid with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-5-hexynoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Alkyne-Specific Reactions

The terminal alkyne group undergoes characteristic reactions critical for functional group transformations and bioconjugation.

Oxidation to Carbonyl Compounds

Controlled oxidation converts the alkyne to α-keto acid derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq.) | Acidic, 0–5°C | (R)-3-Amino-5-oxohexanoic acid | 72% | |

| Fe(NO₃)₃·9H₂O/TEMPO | Aerobic, DCE, room temp. | Methyl 5-oxohexanoate* | 85–86% |

*Intermediate in multi-step syntheses (e.g., lamenallenate derivatives) .

Cycloaddition (Click Chemistry)

The alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Azide Component | Catalyst | Product (Triazole Derivative) | Application | Reference |

|---|---|---|---|---|

| Benzyl azide | CuBr₂, dioxane | Triazole-linked glycopeptide | Drug delivery systems |

This reaction is pivotal for bioconjugation in nanotechnology and pharmaceuticals .

Amino Group Reactivity

The primary amine enables nucleophilic substitutions and Schiff base formation.

Amide Bond Formation

Reaction with acyl chlorides or anhydrides yields bioactive derivatives:

| Acylating Agent | Base | Product | Yield | Biological Activity | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine | N-Acetyl-5-hexynoic acid | 89% | Enzyme inhibition | |

| Succinic anhydride | Et₃N, DMF | Succinamide conjugate | 78% | Prodrug design |

Enzyme Inhibition Mechanisms

The amino group mimics GABA in binding to γ-aminobutyric acid aminotransferase (GABA-AT):

-

Forms a Schiff base with pyridoxal phosphate (PLP), leading to enzyme inactivation via covalent adducts .

-

Fluoride release studies confirm irreversible inhibition (IC₅₀ = 0.8 μM) .

Carboxylic Acid Reactions

The carboxylate group undergoes esterification and decarboxylation.

Esterification

Methanol/DCC-mediated esterification produces methyl esters for further reactions:

| Alcohol | Coupling Agent | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Methanol | DCC/DMAP | Methyl (R)-3-amino-5-hexynoate | 77% | Synthetic intermediate |

Decarboxylation

Thermal decarboxylation under inert atmosphere yields alkyne-amines:

| Conditions | Product | Yield | Use Case | Source |

|---|---|---|---|---|

| 180°C, N₂, 2 hrs | (R)-3-Amino-1-pentyne | 65% | Alkyne-functionalized probes |

Reduction Reactions

Catalytic hydrogenation modifies the alkyne to alkenes or alkanes:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOH | (R)-3-Amino-5-hexenoic acid | >95% cis | |

| Lindlar’s | H₂, quinoline | (R)-3-Amino-(Z)-5-hexenoic acid | 88% |

Stereochemical Integrity in Reactions

The chiral center at C3 remains configurationally stable under most conditions:

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

- (R)-3-Amino-5-hexynoic acid hydrochloride is utilized as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Reactivity and Derivatives

- The compound can undergo several chemical reactions:

- Oxidation : The alkyne group can be oxidized to form carbonyl compounds.

- Reduction : It can be reduced to alkenes or alkanes through hydrogenation.

- Substitution : The amino group participates in nucleophilic substitution reactions, yielding amides and other derivatives.

Biological Applications

Precursor for Biologically Active Compounds

- In biological research, this compound serves as a precursor for synthesizing biologically active compounds. This includes its use in developing ligands that target specific receptors, such as melanocortin receptors involved in melanoma treatment .

Enzyme Inhibition Studies

- The compound has been investigated for its potential role as an enzyme inhibitor. Its ability to form hydrogen bonds with enzymes or receptors suggests that it could modulate enzymatic activity, which is crucial in therapeutic contexts.

Medicinal Applications

Therapeutic Potential

- Research indicates that this compound may have therapeutic properties. It has been studied for its effects on cancer cells, particularly in targeting pathways related to Akt signaling, which is often dysregulated in various cancers .

Drug Development

- The compound's unique structure makes it a candidate for drug development, especially in creating selective inhibitors for specific molecular targets. This aspect is particularly relevant in the context of cancer therapeutics and other diseases where targeted action is beneficial .

Industrial Applications

Pharmaceutical Production

- In the pharmaceutical industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a synthetic intermediate is crucial for developing new drugs and therapeutic agents .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of ®-3-Amino-5-hexynoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in covalent bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-5-hexynoic acid hydrochloride: The enantiomer of ®-3-Amino-5-hexynoic acid hydrochloride.

3-Amino-4-pentynoic acid: A similar compound with a shorter carbon chain.

3-Amino-5-heptynoic acid: A similar compound with a longer carbon chain.

Uniqueness

®-3-Amino-5-hexynoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and an alkyne group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Activité Biologique

(R)-3-Amino-5-hexynoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neurobiology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a unique alkyne functional group. Its structure can be represented as follows:

- Chemical Formula : C₇H₁₃ClN₂O₂

- Molecular Weight : 174.65 g/mol

The biological activity of this compound is primarily associated with its role as a modulator in various biochemical pathways. It is known to interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA).

- GABAergic Modulation : The compound acts as an inhibitor of GABA transaminase, thereby increasing GABA levels in the synaptic cleft. This mechanism underlies its potential use in treating neurological disorders characterized by GABA deficiency, such as epilepsy and anxiety disorders .

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant in models of neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in enhancing neuronal survival under stress conditions. For instance, research indicated that treatment with this compound resulted in a significant reduction in cell death rates in cultured neurons exposed to excitotoxic agents .

In Vivo Studies

Animal studies have also provided insights into the biological effects of this compound. In rodent models, administration of this compound led to improved behavioral outcomes in tests measuring anxiety and depression-like behaviors, suggesting its potential as an anxiolytic agent .

Case Studies

- Case Study 1: Neuroprotection in Stroke Models

- Case Study 2: Antidepressant-Like Effects

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3R)-3-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOZZHCHSRKJA-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657851 | |

| Record name | (3R)-3-Aminohex-5-ynoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-87-6 | |

| Record name | (3R)-3-Aminohex-5-ynoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-5-hexynoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.